
Diethyl 2-(4-toluidinomethylene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(4-toluidinomethylene)malonate is a chemical compound with the CAS Number: 19056-84-9 . It has a molecular weight of 277.32 . The IUPAC name for this compound is diethyl 2-(4-toluidinomethylene)malonate . It is a diethyl malonate derivative .
Synthesis Analysis
The synthesis of diethyl malonate derivatives like Diethyl 2-(4-toluidinomethylene)malonate often involves the reaction of diethyl malonate with sodium ethoxide to form a resonance-stabilized enolate . This enolate can then be alkylated via an S_N2 reaction .Molecular Structure Analysis
Diethyl 2-(4-toluidinomethylene)malonate contains a total of 39 bonds, including 20 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
As a diethyl malonate derivative, Diethyl 2-(4-toluidinomethylene)malonate can undergo various chemical reactions. For instance, it can react with urea under the action of a strong base to form a barbiturate .Physical And Chemical Properties Analysis
Diethyl 2-(4-toluidinomethylene)malonate has a molecular weight of 277.32 . It contains 39 atoms in total, including 19 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Sustainable Adhesive Systems
Diethyl 2-((p-tolylamino)methylene)malonate, as a type of methylene malonate, is used in the development of energy-efficient, high-performance sustainable adhesive systems . These adhesives are monomer-based and 100 percent reactive, providing an alternative to solventborne adhesives .
Woodworking Applications
Although not typically used for woodworking, novel one-part cyanoacrylate formulations have been developed for millwork applications offering improved sustained strength and durability . These adhesives provide an alternative to traditional polyvinyl acetate (PVA) wood glues through their improved cure profile .
Industrial Applications
Methylene malonates provide supplementary environmental resistance that increases the range of overall industrial application . They offer increased toughness, and increased durability without compromising the ultimate mechanical performance .
Manufacturing of Plywood
Methylene malonates, including Diethyl 2-((p-tolylamino)methylene)malonate, can be used in the manufacture of plywood . They provide desirable environmental resistance and zero-energy cure capabilities .
Production of Particleboard and Oriented Strand Board (OSB)
These compounds can also be used in the production of particleboard (PB) and oriented strand board (OSB), providing a more eco-friendly alternative to traditional methods .
Use in Laminates and Overlays
Methylene malonates can be used in laminates and overlays, offering a more sustainable and efficient solution .
Glulam and Laminated Veneer Lumber (LVL) Production
These compounds can be used in the production of glulam and laminated veneer lumber (LVL), providing a more sustainable and efficient solution .
Antifungal Properties
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 2-[(4-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-19-14(17)13(15(18)20-5-2)10-16-12-8-6-11(3)7-9-12/h6-10,16H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEBMBQJMJKSKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

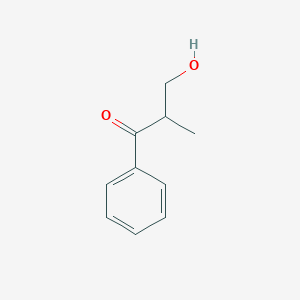
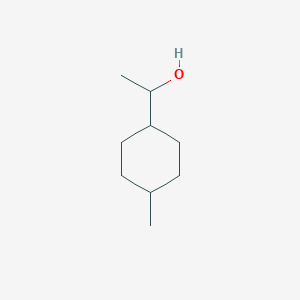

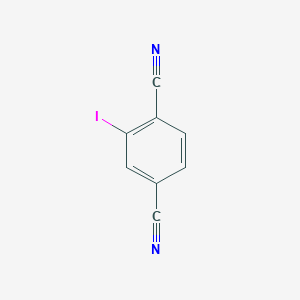
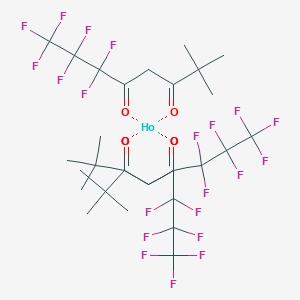
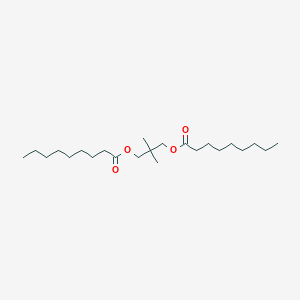
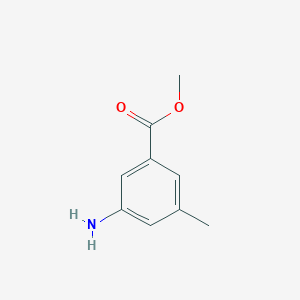
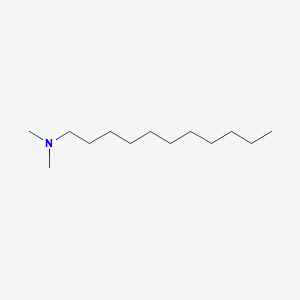
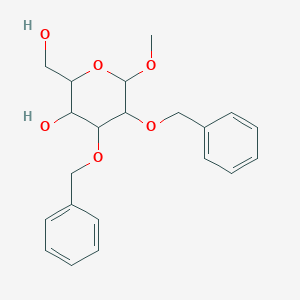
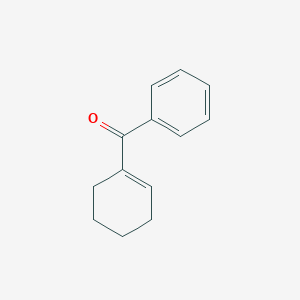

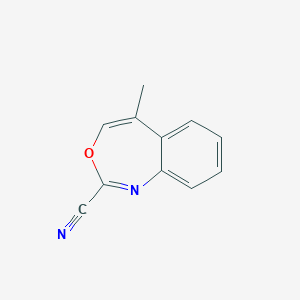

![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)